8-Bromoquinoline
8-Bromoquinoline
8-Bromoquinoline is a quinolone derivative. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators and in various industrial processes. Its molecule bears a pyridyl group. It undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives.
Brand Name:
Vulcanchem
CAS No.:
16567-18-3
VCID:
VC21060669
InChI:
InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
SMILES:
C1=CC2=C(C(=C1)Br)N=CC=C2
Molecular Formula:
C9H6BrN
Molecular Weight:
208.05 g/mol
8-Bromoquinoline
CAS No.: 16567-18-3
Cat. No.: VC21060669
Molecular Formula: C9H6BrN
Molecular Weight: 208.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 8-Bromoquinoline is a quinolone derivative. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators and in various industrial processes. Its molecule bears a pyridyl group. It undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives. |
|---|---|
| CAS No. | 16567-18-3 |
| Molecular Formula | C9H6BrN |
| Molecular Weight | 208.05 g/mol |
| IUPAC Name | 8-bromoquinoline |
| Standard InChI | InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
| Standard InChI Key | PIWNKSHCLTZKSZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)N=CC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator